Boc-L-2-Fluoro-4-chlorophe

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

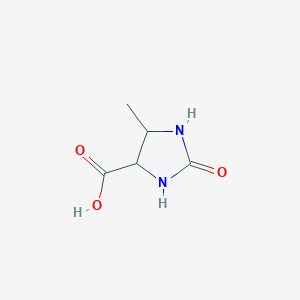

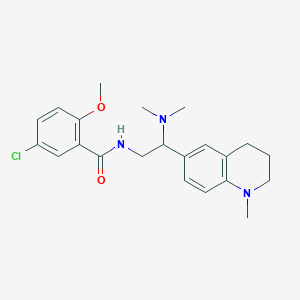

Boc-L-2-Fluoro-4-chlorophe is a chemical compound with the molecular formula C14H17ClFNO4 and a molecular weight of 317.74 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms .Applications De Recherche Scientifique

1. Synthesis and Modification of Amino Acids

- Development of Novel Unnatural Amino Acids : The synthesis of para-substituted tetrafluorophenylalanines, related to Boc-L-2-Fluoro-4-chlorophenylalanine, has been studied for creating novel unnatural amino acids. These amino acids exhibit distinct NMR signatures, useful in protein chemistry and analysis of protein-membrane interactions using NMR spectroscopy (Qin, Sheridan, & Gao, 2012).

2. Medical Imaging and Diagnostics

- Tumor-Specific Probes : Studies have evaluated compounds like 18F-FBPA as tumor-specific probes. These probes, similar in structure to Boc-L-2-Fluoro-4-chlorophenylalanine, show potential in PET imaging for identifying tumors, especially in the context of cancers like glioma (Watabe et al., 2017).

3. Chemical Ligation Techniques

- Advances in Native Chemical Ligation : Research on the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, a compound related to Boc-L-2-Fluoro-4-chlorophenylalanine, has contributed to advancements in native chemical ligation techniques. These methods are crucial for synthesizing complex peptides and proteins (Crich & Banerjee, 2007).

4. Therapeutic Applications

- Boron Neutron Capture Therapy (BNCT) : Several studies have focused on the use of fluoroboronophenylalanine (analogous to Boc-L-2-Fluoro-4-chlorophenylalanine) in BNCT for treating malignant tumors, particularly gliomas. This therapy relies on the accumulation of boron-containing compounds in tumor cells, which are then targeted by neutron radiation (Ishiwata, 2019).

5. Peptide Coupling and Synthesis

- Improved Peptide Coupling Methods : Research has been conducted on the coupling of Boc-protected amino acid derivatives, including Boc-L-2-Fluoro-4-chlorophenylalanine, to enhance the synthesis of hindered peptides. These methods are significant in peptide chemistry for producing specific peptide sequences and structures (Spencer et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-3-(4-chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTXFWANMGZCPG-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2904604.png)

![N-(3-chloro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2904605.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea](/img/structure/B2904612.png)

![(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B2904618.png)